molecular formula C26H25FN2O8 B454053 ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B454053
M. Wt: 512.5g/mol
InChI Key: GOQROLTYLOTOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a significant structural motif in many biologically active molecules. The presence of multiple functional groups, including amino, nitro, and methoxy groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Attachment of the fluoronitrophenoxy group: This step involves the reaction of the chromene intermediate with 5-fluoro-2-nitrophenol in the presence of a suitable base to form the desired ether linkage.

    Final esterification: The carboxylate group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 2-amino-4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or lithium aluminum hydride.

    Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the chromene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 2-amino-4-[3-({5-chloro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

    Ethyl 2-amino-4-[3-({5-bromo-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate:

    Ethyl 2-amino-4-[3-({5-iodo-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: The iodo group can enhance the compound’s reactivity in certain chemical reactions.

These comparisons highlight the unique features of ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate and its potential advantages in various applications.

Properties

Molecular Formula

C26H25FN2O8

Molecular Weight

512.5g/mol

IUPAC Name

ethyl 2-amino-4-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C26H25FN2O8/c1-3-35-26(31)24-22(23-18(30)5-4-6-20(23)37-25(24)28)14-7-10-19(34-2)15(11-14)13-36-21-12-16(27)8-9-17(21)29(32)33/h7-12,22H,3-6,13,28H2,1-2H3

InChI Key

GOQROLTYLOTOOB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-])C(=O)CCC2)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-])C(=O)CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.